Adtepp
Description
Adtepp is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-[2-[2-[[9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylsulfanyl]ethyliminomethyl]-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N7O9PS/c1-12-17(31)14(13(6-25-12)9-37-39(34,35)36)7-23-2-4-40-5-3-24-20-16-21(27-10-26-20)29(11-28-16)22-19(33)18(32)15(8-30)38-22/h6-7,10-11,15,18-19,22,30-33H,2-5,8-9H2,1H3,(H,24,26,27)(H2,34,35,36)/t15-,18-,19-,22?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWIPPZCSNPQR-CRWZYULMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=NCCSCCNC2=C3C(=NC=N2)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N7O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120151-99-7 | |
| Record name | Adenosine-N(6)-diethylthioether-N'-pyridoximine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120151997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Adtepp can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
Initial Reaction: The starting materials are reacted in the presence of a catalyst to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize the yield.
Automated Purification: Advanced purification systems are used to separate and purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
Adtepp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; reactions are often carried out under controlled temperatures and pressures.
Major Products Formed
Oxidized Derivatives: These products have enhanced reactivity and can be used in further chemical transformations.
Reduced Forms: These products are often more stable and can be used in various applications.
Substituted Compounds: These products have modified chemical properties, making them useful for specific applications.
Scientific Research Applications
Adtepp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Adtepp exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Biological Activity
Adtepp, or ADTRP (Androgen-Dependent Tissue Factor Pathway Inhibitor Regulating Protein), has garnered attention in recent years for its role in various biological processes, particularly in vascular development and function. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on vascular health, and relevant case studies.
Overview of this compound
This compound is an androgen-inducible protein that plays a crucial role in regulating the tissue factor pathway, which is integral to coagulation and vascular integrity. Its expression is primarily found in endothelial cells and perivascular cells, influencing vascular stability and function through various signaling pathways, notably the Wnt/β-catenin pathway.
This compound's biological activity can be summarized through several key mechanisms:
- Regulation of Vascular Development : this compound is essential for proper vascular development. Studies using zebrafish and mouse models have demonstrated that deficiency in this compound leads to significant vascular malformations, including increased permeability and microhemorrhages due to defective endothelial junctions .
- Influence on Wnt Signaling : this compound negatively regulates canonical Wnt signaling. In its absence, there is an increase in aberrant Wnt signaling, which correlates with elevated expression of matrix metallopeptidase (MMP)-9, contributing to vascular instability .
- Role in Hemostasis : Variations in this compound expression have been linked to changes in hemostatic balance, including increased bleeding times and altered levels of tissue factor pathway inhibitor (TFPI) in young adults .
Case Study 1: Zebrafish Model
A study investigating the effects of this compound deficiency in zebrafish embryos revealed that the absence of this protein resulted in significant vascular defects characterized by:
- Vascular Leakiness : Increased permeability leading to edema.
- Inflammation : Accumulation of mast cells around blood vessels.
- Matrix Degradation : Enhanced expression of MMP-9 indicating extracellular matrix remodeling.
These findings underscore the critical role of this compound in maintaining vascular integrity during development .
Case Study 2: Mouse Model
In a parallel study using a mouse model, researchers observed similar outcomes where this compound knockout mice exhibited:
- Hemorrhagic Phenotypes : Increased incidence of bleeding due to compromised endothelial cell junctions.
- Altered Gene Expression : Upregulation of genes associated with inflammation and matrix degradation.
These results further confirm this compound's vital function in regulating vascular health and its potential implications in thrombotic disorders .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Aspect | Findings |
|---|---|
| Vascular Development | Essential for normal endothelial function; deficiency leads to malformations. |
| Wnt Signaling | Negatively regulates canonical Wnt signaling; deficiency causes ectopic signaling. |
| Hemostasis | Involvement in coagulation processes; altered TFPI levels with deficiency. |
| Inflammation | Increased mast cell accumulation and MMP-9 expression without this compound. |
Q & A
How can researchers formulate a precise and testable research question for studying Adtepp?
Begin with a systematic literature review to identify gaps in existing studies, such as unexplored mechanisms of action or under-researched applications. Use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Actionable, Precise, Specific) to refine the question. For example: "How does this compound interact with [specific biological pathway] under varying pH conditions?" Prioritize clarity and avoid vague terms like "effect" without specifying variables .
Q. What methodological considerations are critical when designing experiments involving this compound?
- Quantitative vs. qualitative design : Use quantitative methods (e.g., spectrophotometry, chromatography) to measure this compound’s concentration or reaction kinetics. Qualitative approaches (e.g., interviews, thematic analysis) may contextualize usage in interdisciplinary studies.
- Variables : Define independent (e.g., temperature, solvent type) and dependent variables (e.g., reaction rate, stability) rigorously.
- Controls : Include negative/positive controls to validate instrumentation and minimize confounding factors.
- Replication : Plan at least three experimental replicates to ensure statistical robustness .
Q. How can researchers ensure data validity in this compound-related surveys or observational studies?
- Sampling : Use stratified random sampling to capture diverse demographic/experimental conditions.
- Pretesting : Validate survey instruments (e.g., Likert scales, behavioral assessments) with pilot studies to eliminate ambiguous phrasing.
- Response rates : Optimize data collection methods (e.g., longitudinal vs. cross-sectional) to mitigate attrition bias .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound studies (e.g., conflicting efficacy results)?
Apply triangulation: Cross-validate data using multiple methods (e.g., spectroscopic analysis paired with computational modeling). Conduct root-cause analysis to identify discrepancies in experimental parameters (e.g., purity of this compound samples, calibration protocols). Document all variables in open-access repositories to enable replication .
Q. What strategies are effective for integrating hybrid methodologies (quantitative + qualitative) in this compound research?
- Sequential design : First quantify this compound’s physicochemical properties, then use interviews/focus groups to explore stakeholder perceptions of its applications.
- Data integration : Employ mixed-methods software (e.g., NVivo for qualitative coding, R/Python for statistical modeling) to merge datasets.
- Validation : Compare qualitative themes with quantitative trends to identify convergence/divergence .
Q. How can researchers overcome reproducibility challenges in this compound synthesis or application studies?
- Protocol standardization : Publish step-by-step synthesis protocols with exact reagent grades (e.g., HPLC vs. technical grade solvents).
- Instrument calibration : Include raw calibration curves and machine settings in supplementary materials.
- Collaborative replication : Partner with independent labs to verify results using shared materials .
Q. What statistical approaches are recommended for analyzing complex this compound datasets (e.g., time-series or multi-variable interactions)?
- Multivariate analysis : Use ANOVA or MANOVA to assess interactions between variables (e.g., this compound stability under combined temperature/pressure changes).
- Machine learning : Apply clustering algorithms (e.g., k-means) to identify patterns in large-scale spectral or genomic datasets.
- Uncertainty quantification : Report confidence intervals and p-values adjusted for multiple comparisons .
Q. What ethical guidelines apply to studies involving human subjects exposed to this compound (e.g., biomedical trials)?
- Informed consent : Disclose potential risks (e.g., allergic reactions) and benefits (e.g., therapeutic outcomes) transparently.
- IRB approval : Submit protocols to an Institutional Review Board for ethical review, ensuring compliance with Declaration of Helsinki principles.
- Data anonymization : Encrypt participant identifiers and store data in secure, access-controlled environments .
Methodological Tables
Q. Table 1. Key Variables in this compound Experimental Design
| Variable Type | Example Parameters | Measurement Tool |
|---|---|---|
| Independent | Temperature, solvent polarity | Thermostatic bath, HPLC |
| Dependent | Reaction rate, degradation products | UV-Vis spectrophotometer |
| Confounding | Light exposure, impurity levels | Controlled environmental chamber |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
